molecular formula C20H25N5O3 B2595002 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-93-3

3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2595002
CAS No.: 923399-93-3
M. Wt: 383.452
InChI Key: YFEBOZALZSQMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[2,1-f]purine-dione family, a tricyclic system combining pyrimidine and purine moieties. Key structural features include:

  • Substituents: 3-(3-Hydroxypropyl): Introduces hydrophilicity and hydrogen-bonding capacity. 1-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative demethylation.

Properties

IUPAC Name

3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-17-16(18(27)25(20(22)28)12-6-14-26)24-11-5-10-23(19(24)21-17)13-9-15-7-3-2-4-8-15/h2-4,7-8,26H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEBOZALZSQMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[2,1-f]purine core, followed by the introduction of the hydroxypropyl and phenylethyl groups. Common reagents used in these reactions include various alkylating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimido[2,1-f]purine core or other functional groups.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential use in several therapeutic areas:

Neurodegenerative Diseases

Research has indicated that derivatives of this compound can act as multitarget drugs for neurodegenerative diseases. The hybridization of dopamine and xanthine cores has shown promise in treating conditions like Parkinson's and Alzheimer's disease by modulating neurotransmitter systems and providing neuroprotective effects .

Antimycobacterial Activity

Studies have demonstrated that related compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis has revealed that modifications to the pyrimidine core enhance efficacy while maintaining low cytotoxicity against human cells .

Cancer Therapy

The compound's ability to inhibit specific kinases involved in cancer progression has been explored. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Neurodegenerative Disease ModelsDemonstrated improved cognitive function in animal models treated with the compound.
Antimycobacterial ActivityShowed MIC values of 1 μM against Mtb H37Rv strains.
Cancer Cell LinesInduced significant apoptosis in HepG2 liver cancer cells with a favorable selectivity index.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Solubility

  • Hydroxypropyl vs. Nonyl Chains: The 3-hydroxypropyl group in the target compound enhances aqueous solubility compared to the nonyl chain in ’s analog, which prioritizes lipid membrane interaction .
  • Phenethyl vs.

Key Research Findings

Substituent Position Matters :

  • Methyl groups at position 1 (common in all analogs) stabilize the purine core against enzymatic degradation .
  • Bulky substituents at position 9 (e.g., 3-methylbutyl in ) reduce metabolic clearance but may hinder blood-brain barrier penetration .

SAR (Structure-Activity Relationship) Highlights: Hydrogen-Bonding Capacity: Hydroxypropyl (target) and dihydroxyphenethyl () groups enhance interactions with polar residues in enzyme active sites . Aromatic Interactions: The 2-phenylethyl group (target) likely engages in π-stacking with aromatic amino acids in CNS receptors, akin to ’s benzyl derivative .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by a fused pyrimidine-purine structure. Its molecular formula is C19_{19}H24_{24}N4_{4}O3_{3}, and it features multiple functional groups that may contribute to its biological properties.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticonvulsant properties. The mechanism of action often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. For instance, related compounds demonstrated effective protection against seizures in animal models with median effective doses (ED50_{50}) ranging from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50_{50} = 22 mg/kg) .

Antidepressant and Anxiolytic Effects

Research has also highlighted the potential antidepressant and anxiolytic effects of pyrimidine derivatives. In particular, some derivatives exhibited dual activity profiles—both central nervous system (CNS) stimulation and depression. For example, compounds with specific substitutions on the benzyl ring showed enhanced antidepressant effects in rodent models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural modifications. A study evaluating various substituted benzyl groups found that electron-withdrawing groups enhanced anticonvulsant activity, while electron-donating groups diminished it. This insight into SAR is crucial for designing more potent derivatives .

Study 1: Anticonvulsant Screening

In a controlled study involving maximal electroshock seizure (MES) models, several derivatives were synthesized and tested for their anticonvulsant efficacy. The results indicated that modifications at the 4'-N'-benzylamide site significantly affected activity levels. Notably, the introduction of a 3-fluorophenoxymethyl group resulted in a fourfold increase in efficacy compared to baseline compounds .

Study 2: CNS Activity Profile

A pharmacological evaluation of a series of tetrahydropyrimidones revealed varied CNS activity profiles among the tested compounds. Some exhibited significant antianxiety effects while others displayed pronounced stimulant properties. The findings suggest that careful tuning of substituents can yield compounds with desired therapeutic profiles .

Data Summary

Activity Type Compound ED50 (mg/kg) Notes
Anticonvulsant3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)...13-21Superior to phenobarbital (22 mg/kg)
AntidepressantVarious substituted benzyl derivativesVariesDual activity observed; specific substitutions enhance effects
AnxiolyticSelected tetrahydropyrimidonesVariesCNS stimulation vs. depression noted

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of tricyclic purine-dione derivatives typically involves alkylation or substitution reactions at the N9 position of the purine core. For example, details refluxing in n-butanol or ethanol with excess amine (5–36 equivalents) for 5–20 hours to achieve yields up to 93% . To optimize conditions:

  • Experimental Design: Use Design of Experiments (DoE) to evaluate variables (solvent polarity, temperature, reagent stoichiometry). For instance, a central composite design can identify interactions between reflux time (10–20 hours) and solvent polarity (ethanol vs. DMF) .
  • Key Parameters: Monitor reaction progress via TLC (Rf values ~0.55–0.62) and confirm purity by melting point analysis (e.g., 203–206°C for compound 24) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization includes:

  • 1H-NMR: Identify substituents via chemical shifts (e.g., δ 3.35 ppm for N3-CH3 and δ 4.36 ppm for N9-CH2 in compound 24) .
  • IR Spectroscopy: Confirm carbonyl groups (1,701 cm⁻¹ for C=O) and alkyl chains (2,952 cm⁻¹ for CH2) .
  • Elemental Analysis: Validate molecular formula (e.g., C13H15O2N5 for compound 24 with ≤0.3% deviation in C/H/N) .
  • UV-Vis: Assess conjugation (λmax ~296–304 nm, logε ~4.19–4.40) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

Answer:
Contradictions may arise from tautomerism or impurities. Mitigation strategies:

  • Cross-Validation: Compare experimental 1H-NMR integrals with computational predictions (DFT calculations). For example, reports CH=CH2 protons at δ 7.38–7.48 ppm; deviations could indicate incomplete substitution .
  • 2D NMR Techniques: Use HSQC or HMBC to resolve ambiguous coupling (e.g., distinguishing N5CH2 vs. N9CH2 environments) .
  • Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular ion peaks and rule out byproducts .

Advanced: What computational methods are effective for predicting reactivity and optimizing synthetic pathways?

Answer:
Integrate computational and experimental workflows:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for alkylation or ring closure .
  • Machine Learning (ML): Train models on existing purine-dione syntheses (e.g., substituent effects on yield) to predict optimal conditions .
  • ICReDD Framework: Combine in silico screening (e.g., docking studies for biological activity) with high-throughput experimentation to prioritize analogs .

Advanced: How do structural modifications (e.g., N9-substituents) influence biological activity, and what assays validate these effects?

Answer:

  • Structure-Activity Relationship (SAR): shows that N9-substituents (e.g., phenylethyl vs. propargyl) modulate steric and electronic properties. For example, compound 24 (propargyl substituent) may exhibit enhanced binding to adenosine receptors due to π-π interactions .
  • Assays:
    • Enzyme Inhibition: Measure IC50 against target enzymes (e.g., phosphodiesterases) using fluorometric or colorimetric assays.
    • Cellular Uptake: Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Advanced: What strategies address low yields in multi-step syntheses involving purine-dione intermediates?

Answer:

  • Intermediate Trapping: Use protecting groups (e.g., tetrahydropyranyl in ) to stabilize reactive intermediates during Suzuki couplings or alkylations .
  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(Ph3)4 vs. PdCl2(dppf)) for cross-coupling steps, as seen in for 6-phenyl purine derivatives .
  • Solvent Engineering: Switch from ethanol to DMF for better solubility of hydrophobic intermediates, as demonstrated in for diazepino-purine derivatives .

Basic: How can researchers ensure reproducibility in purine-dione syntheses across different labs?

Answer:

  • Detailed Protocols: Report exact equivalents (e.g., 5x excess amine), solvent grades, and heating rates (e.g., reflux at 80°C vs. 100°C) .
  • Quality Control: Standardize starting materials (e.g., purity ≥95% via HPLC) and validate equipment (e.g., NMR spectrometer calibration) .
  • Open Data: Share raw spectral files (e.g., JCAMP-DX for IR) in supplementary materials for cross-lab validation .

Advanced: What mechanistic insights explain unexpected byproducts in N9-alkylation reactions?

Answer:

  • Competitive Pathways: Alkylation at N7 vs. N9 can occur due to steric hindrance. highlights N9 selectivity via bulky substituents (e.g., phenylethyl groups) directing reactivity .
  • Elimination Reactions: Prolonged heating in basic conditions (e.g., KOH/ethanol) may deprotonate intermediates, leading to olefin byproducts (e.g., compound 22 in ) .
  • Kinetic Control: Monitor reaction times (≤10 hours) to minimize over-alkylation or ring-opening side reactions .

Advanced: How can researchers leverage hybrid computational-experimental approaches for derivative screening?

Answer:

  • Virtual Libraries: Generate 3D conformers of analogs (e.g., varying N1-methyl or hydroxypropyl groups) and screen against target proteins via molecular docking .
  • High-Throughput Experimentation (HTE): Use automated platforms to test top-ranked analogs from virtual screens under standardized conditions (e.g., 96-well plate assays) .
  • Feedback Loops: Refine computational models using experimental yield/activity data to improve prediction accuracy .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity Data: While specific data for this compound is limited, structurally related purine-diones ( ) suggest moderate toxicity (LD50 >500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store under inert atmosphere (N2) at 4°C to prevent hydrolysis or oxidation .
  • Waste Disposal: Neutralize with dilute HCl (1M) before incineration to avoid releasing bioactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.